molecular formula C23H18ClFN2S B2589536 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1226459-57-9

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2589536
CAS RN: 1226459-57-9
M. Wt: 408.92
InChI Key: ZFBUQUGISJWKQS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound has been the focus of numerous scientific studies due to its potential as a targeted therapy for cancer.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole has focused on their synthesis and crystal structure analysis. A study described the preparation and X-ray crystal structure analyses of related imidazo-thiadiazole entities, highlighting the importance of intramolecular interactions and molecular packing stabilized by π–π stacking interactions (Banu et al., 2014). Another research synthesized 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, exploring reaction formulas and optimizing conditions for yield improvement, which is relevant for the structural analogs of the compound (Huang Jin-qing, 2009).

Corrosion Inhibition

The corrosion inhibition properties of imidazole derivatives for mild steel in sulfuric acid medium were investigated, indicating the potential of these compounds as protective agents against corrosion. Quantum chemical and experimental evaluations have shown high inhibition efficiency, making these derivatives valuable for industrial applications (Ouakki et al., 2019).

Antimicrobial and Cytotoxic Activities

Research into p-benzyl-substituted N-heterocyclic carbene–silver(I) acetate compounds derived from imidazole has been conducted to assess their antibacterial and cytotoxic potentials. These studies provide insights into the antimicrobial properties of compounds structurally related to 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole and their potential applications in medical research (Streciwilk et al., 2014).

Non-linear Optical (NLO) Materials

Studies on imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities have revealed the synthesis and evaluation of related compounds, highlighting their therapeutic potential. Additionally, research on the synthesis and characterization of potential organic NLO materials, including benzimidazole derivatives, has demonstrated significant NLO responses, suggesting applications in NLO devices due to their molecular hyperpolarizabilities (Manikandan et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2S/c1-16-2-6-18(7-3-16)22-14-26-23(27(22)21-12-8-19(24)9-13-21)28-15-17-4-10-20(25)11-5-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUQUGISJWKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

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